molecular formula C16H24N2O2 B1290008 Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate CAS No. 632352-60-4

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

Cat. No. B1290008
CAS RN: 632352-60-4
M. Wt: 276.37 g/mol
InChI Key: KTKQDEYFBRXGAI-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The tert-butyl group attached to the piperidine ring indicates the presence of a bulky substituent, which can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of tert-butyl piperidine derivatives has been explored in various studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been described, which could serve as a starting point for further functionalization to obtain the amino-3-phenyl derivative . Additionally, the synthesis of related compounds, such as tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, involves amination reactions that could potentially be adapted for the synthesis of tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate .

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine derivatives has been studied using various spectroscopic methods. For example, the crystal and molecular structure of a related compound was determined by X-ray diffraction, revealing that the molecules exist in a chair conformation in the solid state . This information is relevant as it provides insight into the preferred conformation of the piperidine ring, which could be similar in tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of tert-butyl piperidine derivatives can be influenced by the substituents on the piperidine ring. For example, the presence of a hydroxyl group can lead to the formation of intramolecular hydrogen bonds, affecting the compound's reactivity . The Mitsunobu reaction has been used to obtain different isomers of tert-butyl piperidine derivatives, indicating that selective reactions can be employed to synthesize specific isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine derivatives are influenced by their molecular structure. The bulky tert-butyl group can hinder close approach of neighboring molecules, affecting the compound's solubility and melting point . Spectroscopic methods such as NMR and IR have been used to study these compounds, providing information on the electronic environment of the atoms within the molecule . The presence of different functional groups, such as amino or hydroxyl groups, can also affect properties like acidity and basicity.

Safety And Hazards

The compound has several hazard statements including H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(17)13(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKQDEYFBRXGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630359
Record name tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-phenylpiperidine-1-carboxylate

CAS RN

632352-60-4
Record name tert-Butyl 4-amino-3-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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